1-Methyl-4-phenyl-5-[4-pyridyl]imidazole
Beschreibung
1-Methyl-4-phenyl-5-[4-pyridyl]imidazole is a pyridinylimidazole derivative characterized by a methyl group at position 1, a phenyl group at position 4, and a 4-pyridyl moiety at position 5 of the imidazole ring. The 4-pyridyl group is a critical pharmacophore, facilitating hydrogen bonding and steric interactions in enzyme binding pockets .
Eigenschaften
Molekularformel |
C15H13N3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-(3-methyl-5-phenylimidazol-4-yl)pyridine |
InChI |
InChI=1S/C15H13N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-11H,1H3 |
InChI-Schlüssel |
NSJCXUONRHOYTD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1C2=CC=NC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The table below highlights key structural variations and biological activities of 1-methyl-4-phenyl-5-[4-pyridyl]imidazole and related compounds:
Steric and Electrostatic Considerations
- Steric Effects: The phenyl group at position 4 in the target compound may introduce moderate steric bulk compared to the 4-fluorophenyl group in SB203580. However, molecular docking studies suggest that substituents larger than 4-pyridyl (e.g., bicyclic rings or piperidine) clash with residues like Trp222 in M. tuberculosis InhA, reducing activity . In contrast, SB203580’s 4-methylsulfinylphenyl group at position 2 optimizes interactions with the ATP-binding pocket of p38 MAPK, while avoiding clashes due to its planar structure .
Electrostatic Effects :
- The 4-pyridyl nitrogen (N4) in the target compound is critical for hydrogen bonding, analogous to INH’s interaction with Thr196 in InhA . Replacing this nitrogen with carbon (as in compound 5) eliminates key electrostatic interactions, reducing activity .
- Electronegative substituents (e.g., Cl, Br) on the phenyl ring at position 4 (as in compounds 11, 14, 20, 22) disrupt hydrogen bonding with Thr196 due to steric clashes, despite favorable electrostatic properties .
Selectivity and Binding Pocket Interactions
p38 MAPK Inhibitors :
- SB203580 and SB202190 exhibit isoform selectivity (α/β over γ/δ) due to their 4-fluorophenyl and 4-hydroxyphenyl groups, which fit into a hydrophobic pocket adjacent to the ATP-binding site . The target compound’s phenyl group at position 4 may lack the electronegativity required for similar selectivity.
- Co-crystallization studies reveal that SB203580’s 4-pyridyl group aligns with the gatekeeper residue Thr106 in p38α, a interaction likely shared by the target compound .
Antitubercular Activity :
Research Findings and Implications
Key Observations
The 4-pyridyl group is indispensable for hydrogen bonding in both antitubercular and kinase-inhibitory compounds .
Substituent size at position 4 must balance steric bulk and planar geometry to avoid clashes with residues like Trp222 or Thr106 .
Electronegative groups (e.g., F, OH) enhance solubility and selectivity in kinase inhibitors but may reduce antitubercular activity if steric hindrance occurs .
Hypothesized Activity of 1-Methyl-4-phenyl-5-[4-pyridyl]imidazole
- Strengths : The compound’s 4-pyridyl group likely supports moderate kinase or enzyme inhibition, akin to SB analogs. The phenyl group at position 4 may enhance hydrophobic interactions without excessive bulk.
- Limitations : The absence of electronegative substituents (e.g., F, SOCH₃) may reduce potency compared to SB203580. Experimental validation is required to confirm binding affinity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
